5-(4-Fluorophenyl)-1-methyl-1H-pyrazole
Overview
Description
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization: Compounds related to 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole have been synthesized and structurally characterized, indicating their potential in chemical research and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Drug Discovery: Pyrazoles, including those with a 5-(4-Fluorophenyl) group, have been investigated for their potential in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Analgesic and Anti-Inflammatory Effects: A specific pyrazole derivative, 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole, has been studied for its analgesic, anti-inflammatory, and vasorelaxant effects, offering insights into its potential pharmacological applications (Oliveira et al., 2017).
Antimicrobial Activities: Novel 1,5-diaryl pyrazole derivatives, including those with a 5-(4-fluorophenyl) group, have been synthesized and evaluated for their antibacterial and antifungal activities (Ragavan, Vijayakumar, & Kumari, 2010).
Monoamine Oxidase Inhibitory Activities: Certain 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity, indicating potential applications in neuropsychiatric disorders (Koç et al., 2014).
Synthesis of Fluorinated Pyrazoles: Efficient synthesis methods for 4-fluoro-5-(perfluoroalkyl)pyrazoles have been developed, underscoring the chemical versatility and potential applications of fluorinated pyrazoles in various fields (Bouillon et al., 2001).
properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKCBFAIJICIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.